N-Benzyl-9-butyl-9H-purin-6-amine
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Overview
Description
N-Benzyl-9-butyl-9H-purin-6-amine: is an organic compound belonging to the class of purines. Purines are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at position 9 and a butyl group attached to the nitrogen atom at position 9 of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-9-butyl-9H-purin-6-amine typically involves the alkylation of purine derivatives. One common method involves the reaction of 6-chloropurine with benzylamine and butylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-9-butyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzylamine, butylamine, and other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: N-Benzyl-9-butyl-9H-purin-6-amine is used as a building block in the synthesis of various purine derivatives
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It may act as an inhibitor or activator of specific enzymes or receptors, making it valuable for investigating cellular processes.
Medicine: this compound has potential applications in drug discovery and development. Its structural features make it a candidate for designing new therapeutic agents targeting various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in catalysis, polymer science, and nanotechnology.
Mechanism of Action
The mechanism of action of N-Benzyl-9-butyl-9H-purin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
N-Benzyl-9H-purin-6-amine: This compound is similar in structure but lacks the butyl group at position 9.
9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine: This compound has a similar purine core but different substituents at positions 8 and 9.
N-Benzyl-N-butyl-9H-purin-6-amine: This compound is structurally identical to N-Benzyl-9-butyl-9H-purin-6-amine.
Uniqueness: this compound is unique due to the specific combination of benzyl and butyl groups attached to the purine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
41945-74-8 |
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Molecular Formula |
C16H19N5 |
Molecular Weight |
281.36 g/mol |
IUPAC Name |
N-benzyl-9-butylpurin-6-amine |
InChI |
InChI=1S/C16H19N5/c1-2-3-9-21-12-20-14-15(18-11-19-16(14)21)17-10-13-7-5-4-6-8-13/h4-8,11-12H,2-3,9-10H2,1H3,(H,17,18,19) |
InChI Key |
DHCICTYCFGVSAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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